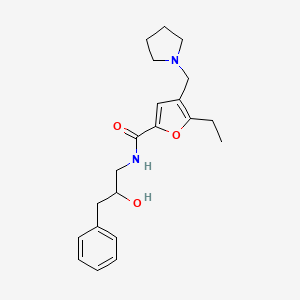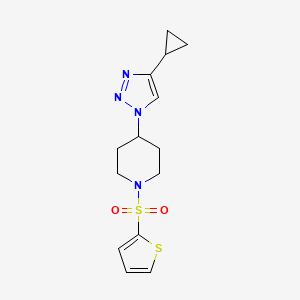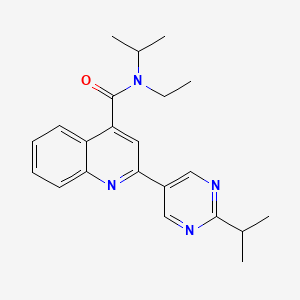![molecular formula C17H26N4S B5901631 5-{[sec-butyl(3-thienylmethyl)amino]methyl}-N-isopropylpyrimidin-2-amine](/img/structure/B5901631.png)
5-{[sec-butyl(3-thienylmethyl)amino]methyl}-N-isopropylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[sec-butyl(3-thienylmethyl)amino]methyl}-N-isopropylpyrimidin-2-amine, commonly known as THIP, is a synthetic compound that belongs to the class of GABA agonists. THIP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Applications De Recherche Scientifique
THIP has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and sleep disorders. THIP has been shown to have anticonvulsant, anxiolytic, sedative, and hypnotic effects in animal models. THIP has also been investigated for its potential use in the treatment of alcohol withdrawal syndrome and drug addiction.
Mécanisme D'action
THIP acts as a selective agonist of the GABA-A receptor, which is the primary inhibitory neurotransmitter receptor in the brain. THIP binds to the GABA-A receptor at a specific site that is distinct from the benzodiazepine binding site. THIP enhances the activity of the GABA-A receptor, leading to increased chloride ion influx into the neuron, hyperpolarization of the neuron, and inhibition of neuronal activity.
Biochemical and Physiological Effects:
THIP has been shown to have a range of biochemical and physiological effects in animal models. THIP has been shown to increase the levels of GABA in the brain, which can lead to increased inhibitory neurotransmission and reduced neuronal activity. THIP has also been shown to increase the levels of adenosine in the brain, which can lead to sedative and hypnotic effects. THIP has been shown to have a biphasic effect on the heart rate, with low doses causing bradycardia and high doses causing tachycardia.
Avantages Et Limitations Des Expériences En Laboratoire
THIP has several advantages and limitations for lab experiments. THIP has a high affinity and selectivity for the GABA-A receptor, making it a useful tool for studying GABAergic neurotransmission. THIP has also been shown to have a low toxicity profile in animal models. However, THIP has a short half-life and can be rapidly metabolized in the body, which can limit its usefulness in some experiments.
Orientations Futures
There are several future directions for the study of THIP. One area of interest is the potential use of THIP in the treatment of drug addiction. THIP has been shown to reduce drug-seeking behavior in animal models of addiction, and further studies are needed to determine its potential clinical applications. Another area of interest is the development of novel THIP analogs that have improved pharmacokinetic properties and therapeutic efficacy. Finally, the role of THIP in the regulation of sleep and wakefulness is an area of active research, and further studies are needed to elucidate its mechanisms of action in this context.
Conclusion:
In conclusion, THIP is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. THIP acts as a selective agonist of the GABA-A receptor, leading to increased inhibitory neurotransmission and reduced neuronal activity. THIP has several advantages and limitations for lab experiments, and further studies are needed to determine its potential clinical applications.
Méthodes De Synthèse
THIP can be synthesized through a multi-step process that involves the reaction of sec-butylamine with 3-thienylmethyl chloride to form the intermediate 3-thienylmethyl-sec-butylamine. This intermediate is then reacted with N-isopropylpyrimidin-2-amine to yield THIP. The purity and yield of THIP can be improved by using different reaction conditions and purification techniques.
Propriétés
IUPAC Name |
5-[[butan-2-yl(thiophen-3-ylmethyl)amino]methyl]-N-propan-2-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4S/c1-5-14(4)21(10-15-6-7-22-12-15)11-16-8-18-17(19-9-16)20-13(2)3/h6-9,12-14H,5,10-11H2,1-4H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXGEVZNOKXKBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC1=CSC=C1)CC2=CN=C(N=C2)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea](/img/structure/B5901556.png)
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[(4-methyl-1H-imidazol-5-yl)methyl]ethanamine](/img/structure/B5901571.png)
![N-[(5-{[(1,2-dimethylpropyl)(2-furylmethyl)amino]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5901581.png)
![N-[2-(4-phenyl-5-pyridin-4-yl-1H-imidazol-1-yl)ethyl]acetamide](/img/structure/B5901583.png)
![(3S)-3-{[2-(4-morpholin-4-ylbutoxy)benzyl]amino}azepan-2-one](/img/structure/B5901599.png)
![N-(3-{[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]carbonyl}phenyl)propanamide](/img/structure/B5901607.png)


![3-[(4-butyl-1H-1,2,3-triazol-1-yl)methyl]-1-(cyclohexylcarbonyl)piperidine](/img/structure/B5901618.png)
![2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B5901623.png)
![N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide](/img/structure/B5901629.png)

![4-[(3,3-dimethylpyrrolidin-1-yl)carbonyl]-7-fluoro-2-(1-isopropyl-1H-pyrazol-4-yl)quinoline](/img/structure/B5901636.png)